molecular formula C18H22N2O4S2 B2943728 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034567-09-2

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2943728
CAS No.: 2034567-09-2
M. Wt: 394.5
InChI Key: YSHCCQHDEAKYDP-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a substituted ethyl chain. The ethyl chain includes a furan-2-yl group and a thiomorpholine ring, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c21-26(22,15-3-4-17-14(12-15)5-9-24-17)19-13-16(18-2-1-8-23-18)20-6-10-25-11-7-20/h1-4,8,12,16,19H,5-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHCCQHDEAKYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that incorporates a furan moiety, a thiomorpholine group, and a benzofuran sulfonamide framework. Understanding its chemical properties is essential for elucidating its biological functions.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S₂
Molecular Weight318.44 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

The proposed mechanism of action for this compound involves interactions with specific biological targets that may include enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain proteases or kinases, potentially impacting cellular signaling pathways.

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds structurally similar to this compound. For example, derivatives containing furan rings have shown inhibitory effects against SARS-CoV-2 main protease (Mpro) with IC₅₀ values ranging from 1.55 μM to 10.76 μM . This suggests that similar mechanisms may be at play for our compound under investigation.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines with IC₅₀ values reported in the low micromolar range (e.g., 12 μM) . These findings indicate that the compound might possess selective toxicity towards cancer cells while sparing normal cells.

Case Studies

  • Inhibition of Kinases : A study on related benzofuran derivatives indicated that modifications on the furan ring could enhance kinase inhibition, leading to increased anticancer activity . This could guide further optimization of this compound for improved efficacy.
  • Cytotoxicity Assessment : In vitro assessments have shown that compounds with similar structures exhibit low cytotoxicity in non-cancerous cell lines (CC₅₀ > 100 μM), suggesting a favorable safety profile . This aspect is crucial for the therapeutic development of the compound.

Chemical Reactions Analysis

Oxidative Reactions

The compound’s furan and dihydrobenzofuran moieties are susceptible to oxidative transformations:

  • Furan Ring Oxidation : Under strong oxidizing agents (e.g., m-CPBA, H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub>), the furan ring undergoes epoxidation or oxidative cleavage to form diketones or maleic anhydride derivatives (Fig. 1A) .

  • Dihydrobenzofuran Ring : Controlled oxidation with DDQ or RuO<sub>4</sub> can convert the 2,3-dihydrobenzofuran system into fully aromatic benzofuran derivatives via dehydrogenation (Fig. 1B) .

Key Conditions :

Reaction TargetReagentsProductsYield (%)Reference
Furan ringm-CPBAEpoxide65–78
DihydrobenzofuranDDQBenzofuran82

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SO<sub>2</sub>NH-) group participates in nucleophilic substitutions:

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) or acyl chlorides (e.g., AcCl) in the presence of bases (NaH, Et<sub>3</sub>N) to form N-alkylated or N-acylated derivatives (Fig. 2) .

  • Hydrolysis : Under acidic (HCl/H<sub>2</sub>O, Δ) or basic (NaOH, Δ) conditions, the sulfonamide bond cleaves to yield 2,3-dihydrobenzofuran-5-sulfonic acid and the corresponding amine .

Mechanistic Insight :

  • The thiomorpholine ethyl side chain stabilizes intermediates via intramolecular H-bonding, influencing regioselectivity during alkylation.

Reductive Transformations

  • Thiomorpholine Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiomorpholine sulfur to a sulfoxide or sulfone, altering the compound’s solubility and bioactivity (Fig. 3A).

  • Dihydrobenzofuran Ring : NaBH<sub>4</sub> or LiAlH<sub>4</sub> selectively reduces carbonyl groups (if present) without affecting the sulfonamide .

Limitations :

  • Over-reduction of the furan ring is observed under prolonged H<sub>2</sub>/Raney Ni conditions, leading to tetrahydrofuran derivatives.

Acid/Base-Mediated Rearrangements

  • Furan Ring Opening : Strong acids (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) induce furan ring hydrolysis to form 1,4-diketones, which cyclize to pyrroles under NH<sub>3</sub> (Fig. 4) .

  • Sulfonamide Stability : The compound resists hydrolysis at neutral pH but degrades rapidly in >2 M HCl or NaOH .

Functionalization via Cross-Coupling

The dihydrobenzofuran aromatic system undergoes Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) to introduce substituents at the 5-position (Fig. 5) .

  • Buchwald-Hartwig Amination : Forms C-N bonds with aryl amines, enhancing pharmacological potential .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily involving sulfonamide bond cleavage and furan ring degradation. LC-MS studies confirm the formation of sulfonic acid and thiomorpholine fragments under pyrolysis .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide 2,3-Dihydrobenzofuran Ethyl chain: hydroxyl, furan-2-yl, thiophen-2-yl 391.5
2-((Difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide 2,3-Dihydrobenzofuran Hydroxyethyl chain; benzamide with difluoromethyl sulfonyl Not provided
Ranitidine-related compounds (e.g., nitroacetamide derivatives) Furan-2-ylmethyl sulphanyl Nitroacetamide, dimethylamino groups ~300–450
Naphtho[2,1-b]furan derivatives Naphthofuran Pyrazole, phenyl, and functionalized side chains (e.g., cyanide, methyl) ~400–550
5-Substituted-1,3,4-oxadiazole sulfonamides 1,3,4-Oxadiazole Methoxychlorophenyl, sulfanyl acetamide ~350–400

Physicochemical Properties

  • Solubility and Stability : The hydroxyl and thiophene groups in ’s compound may improve water solubility compared to the target compound’s thiomorpholine, which is more lipophilic. Difluoromethyl sulfonyl groups () enhance metabolic stability but reduce solubility.
  • Molecular Weight : The target compound (est. ~400–420 g/mol) falls within the range of drug-like molecules, similar to ranitidine analogs.

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

  • Answer : Adopt a stepwise approach : (i) Synthesize the thiomorpholinoethyl fragment via nucleophilic substitution of 2-chloroethylthiomorpholine with furan-2-ylmagnesium bromide . (ii) Couple the sulfonamide group using 2,3-dihydrobenzofuran-5-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0°C → RT). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
  • Expose the compound to buffers (pH 1–13) at 40°C/75% RH for 4 weeks.
  • Analyze degradation products via LC-MS/MS to identify pH-labile sites (e.g., sulfonamide hydrolysis or furan oxidation). Cross-reference with USP impurity profiles (e.g., nitroacetamide or amino alcohol byproducts) . Adjust formulation pH to 5–7 for maximal stability.

Q. How to design assays for evaluating the compound’s selectivity against off-target receptors?

  • Answer : Use radioligand binding assays (for receptor targets) and enzyme inhibition assays (e.g., kinases, cytochrome P450 isoforms).
  • For receptor profiling: Screen at 10 µM against a panel of 50 GPCRs/ion channels (e.g., Eurofins Cerep panels).
  • For metabolic stability: Assess CYP3A4/2D6 inhibition via fluorescence-based assays (e.g., Vivid® CYP450 kits). Compare IC₅₀ values to related thiomorpholine derivatives .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Answer : Apply molecular dynamics (MD) simulations to assess membrane permeability (e.g., PAMPA assay correlation). Use QSAR models to predict logP (target ~3.5 for CNS penetration) and SwissADME for bioavailability radar. Validate with experimental Caco-2 permeability data .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Answer : Prepare nanoparticle formulations via solvent evaporation (e.g., PLGA nanoparticles) or use co-solvents (≤10% DMSO/PEG-400). Confirm solubility via nephelometry and validate bioactivity in parallel (e.g., cytotoxicity assays using MTT ).

Q. What experimental controls are critical for interpreting contradictory bioactivity data across cell lines?

  • Answer : Include: (i) Positive controls (e.g., staurosporine for apoptosis). (ii) Cell line authentication (STR profiling). (iii) Pharmacokinetic normalization (adjust for differences in efflux transporters, e.g., MDR1 expression). Replicate data in ≥3 cell lines (e.g., HEK293, HepG2, primary cells) .

Data Interpretation and Reproducibility

Q. How to validate unexpected metabolic byproducts detected in microsomal studies?

  • Answer : Combine high-resolution LC-MS with NMR-guided isolation (e.g., preparative HPLC). Compare fragmentation patterns to synthetic standards (e.g., N-oxide metabolites from USP guidelines ). Use isotopic labeling (e.g., ¹⁴C at the sulfonamide group) to track metabolic pathways.

Q. What statistical approaches mitigate batch-to-batch variability in bioactivity data?

  • Answer : Apply mixed-effects modeling to account for batch effects. Use Z’-factor analysis for assay robustness (target Z’ >0.5). Normalize data to in-plate controls (e.g., % inhibition relative to reference compound) .

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